Product packaging for 5-Chloro-2-(methylsulfonyl)benzonitrile(Cat. No.:)

5-Chloro-2-(methylsulfonyl)benzonitrile

Cat. No.: B8590159
M. Wt: 215.66 g/mol
InChI Key: OLWALQODOMEVCC-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) and Aryl Sulfone Moieties in Organic Chemistry

The benzonitrile and aryl sulfone moieties are fundamental building blocks in the field of organic chemistry, each imparting distinct and valuable properties to a molecule. The benzonitrile unit, consisting of a benzene (B151609) ring attached to a cyano (-C≡N) group, is a versatile precursor in the synthesis of numerous organic compounds. atamankimya.comvedantu.com It is frequently used in the production of pharmaceuticals, dyes, and resins. atamankimya.comrsc.org The nitrile group can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or used to construct heterocyclic rings, making it a valuable synthetic handle. wikipedia.org Furthermore, benzonitrile can act as a solvent and forms coordination complexes with transition metals, which serve as useful intermediates in various catalytic processes. atamankimya.comwikipedia.org

Aryl sulfones are organosulfur compounds characterized by a sulfonyl group (–SO₂–) connected to two aryl groups or one aryl and one alkyl group. wikipedia.org This functional group is a cornerstone in medicinal chemistry and materials science. rsc.orgiomcworld.comresearchgate.net The sulfonyl group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring and can activate adjacent positions for nucleophilic attack. iomcworld.com Sulfones are found in the core structure of many therapeutic agents due to their chemical stability and their ability to form hydrogen bonds with biological targets. nih.gov In synthetic chemistry, the sulfone moiety can act as a good leaving group and is instrumental in the construction of complex carbon-carbon bonds. iomcworld.comresearchgate.net

Overview of Halogenated and Sulfonyl-Substituted Aromatic Compounds in Synthetic Strategies

Halogenated aromatic compounds are pivotal intermediates in organic synthesis. numberanalytics.com The introduction of a halogen atom (F, Cl, Br, I) onto an aromatic ring, typically via electrophilic aromatic substitution, provides a reactive site for a wide array of subsequent transformations. wikipedia.org These compounds are extensively used in the pharmaceutical and agrochemical industries. numberanalytics.comnumberanalytics.com The halogen can be displaced through nucleophilic aromatic substitution or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the precise construction of complex molecular architectures.

Sulfonyl-substituted aromatic compounds offer unique strategic advantages in synthesis. The sulfonation of an aromatic ring introduces a sulfonic acid group (-SO₃H), which is a strongly deactivating, meta-directing group in electrophilic aromatic substitution. numberanalytics.com A key synthetic strategy involves using the sulfonyl group as a reversible "blocking group." masterorganicchemistry.com By installing a sulfonyl group at a specific position (often the para position due to steric accessibility), subsequent reactions can be directed to other sites, such as the ortho position. masterorganicchemistry.com The blocking group can then be removed under acidic conditions, providing access to substitution patterns that are otherwise difficult to achieve. masterorganicchemistry.com Furthermore, the sulfonyl group itself is a versatile functional group that can participate in various transformations. rsc.org

Research Context of 5-Chloro-2-(methylsulfonyl)benzonitrile within Contemporary Chemical Science

This compound emerges from the convergence of these important chemical motifs. Its structure, featuring a benzonitrile core substituted with both a chloro and a methylsulfonyl group, makes it a highly functionalized and synthetically valuable molecule.

Table 1: Properties of this compound

Property Value
Molecular Formula C₈H₆ClNO₂S
IUPAC Name This compound

| Functional Groups | Nitrile (-CN), Chloro (-Cl), Methylsulfonyl (-SO₂CH₃) |

The specific arrangement of these groups—the electron-withdrawing nitrile and methylsulfonyl groups, and the reactive chloro group—creates a unique electronic and steric environment on the aromatic ring. This substitution pattern is found in scaffolds used for developing biologically active molecules. For instance, compounds with a methylsulfonyl benzonitrile core have been investigated as potent inhibitors of biological targets. A notable example is FX-909, a PPARγ inverse agonist developed as a drug candidate for urothelial cancer, which features a 4-(methylsulfonyl)benzonitrile (B1297823) moiety. acs.org The covalent interaction of such molecules often involves the displacement of a leaving group on the phenyl ring, highlighting the importance of the substitution pattern for reactivity with biological targets. acs.org

Furthermore, related structures serve as versatile building blocks. For example, 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine has been synthesized as a key intermediate for the regioselective synthesis of complex trisubstituted pyridines. nih.gov This demonstrates the synthetic utility of the chloro and methylsulfonyl substitution pattern in creating libraries of compounds for drug discovery. The presence of multiple reactive sites on the this compound scaffold allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of novel pharmaceuticals and advanced materials.

Table of Mentioned Compounds

Compound Name
This compound
Benzonitrile
FX-909 (3-(5,7-difluoro-4-oxo-1, 4-dihydroquinolin-2-yl)-4-(methylsulfonyl)benzonitrile)
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine
Dimethyl sulfide
Dimethyl sulfoxide
Dimethyl sulfone
Sulfolane
Bisphenol S
4,4′-dichlorodiphenyl sulfone
Rosiglitazone
GW9662
T0070907
SR33068

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2S B8590159 5-Chloro-2-(methylsulfonyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

IUPAC Name

5-chloro-2-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H6ClNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3

InChI Key

OLWALQODOMEVCC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectral Analysis and Assignment

Detailed ¹H NMR data, including chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) for the aromatic protons and the methyl protons of the sulfonyl group, are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Spectral Analysis and Assignment

Specific chemical shifts for the eight unique carbon atoms in the 5-Chloro-2-(methylsulfonyl)benzonitrile molecule, including the carbon atoms of the benzene (B151609) ring, the nitrile group, and the methylsulfonyl group, have not been reported in accessible scientific sources.

Two-Dimensional NMR Techniques (e.g., HMBC, ROESY) in Structural Confirmation

Information regarding the application of two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to confirm the structural assignments of this compound is not available.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics

Experimentally determined vibrational frequencies from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, which would identify the characteristic stretching and bending modes for the C≡N (nitrile), S=O (sulfonyl), C-Cl (chloro), and aromatic C-H functional groups, have not been published.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

The precise experimental mass-to-charge ratio (m/z) of the molecular ion of this compound, as determined by High-Resolution Mass Spectrometry (HRMS) to confirm its elemental formula (C₈H₆ClNO₂S), is not documented in the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural features of moderately polar compounds like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized, most commonly through protonation or the formation of adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

For this compound (C₈H₆ClNO₂S), the expected molecular weight is approximately 215.66 g/mol . In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at a mass-to-charge ratio (m/z) of approximately 216. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a second peak at [M+2]⁺ (m/z 218) having roughly one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion ([M+H]⁺), can provide further structural information by inducing fragmentation. The fragmentation pattern would be dictated by the weakest bonds and most stable resulting fragments.

Potential Fragmentation Pathways:

Loss of the methyl group: Cleavage of the S-CH₃ bond would result in a fragment ion corresponding to [M+H - CH₃]⁺.

Loss of sulfur dioxide: Fragmentation could involve the elimination of SO₂, a common pathway for sulfonyl-containing compounds, leading to a significant fragment ion.

Cleavage of the entire methylsulfonyl group: The C-S bond could break, leading to the loss of the entire CH₃SO₂ group.

An illustrative table of potential ESI-MS fragments for this compound is provided below.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment Formula
~216[M+H]⁺-[C₈H₇ClNO₂S]⁺
~216[M+H - CH₃]⁺CH₃[C₇H₄ClNO₂S]⁺
~216[M+H - SO₂]⁺SO₂[C₈H₇ClN]⁺
~216[M+H - CH₃SO₂]⁺CH₃SO₂[C₇H₄ClN]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. It is highly effective for monitoring the progress of a chemical reaction that synthesizes this compound and for assessing the purity of the final product. semanticscholar.org

Reaction Monitoring: In a typical synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC-MS. durham.ac.uk The resulting chromatograms would show peaks corresponding to the starting materials, intermediates, the desired product, and any byproducts. By tracking the decrease in the peak area of the reactants and the corresponding increase in the peak area of the this compound product over time, the reaction kinetics and endpoint can be accurately determined. mdpi.com This allows for optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. durham.ac.uk

Purity Assessment: For purity assessment, a sample of the isolated this compound is injected into the GC-MS system. chromatographyonline.com The gas chromatogram should ideally show a single, sharp peak at a specific retention time characteristic of the compound. The mass spectrum associated with this peak would serve as a definitive identifier, showing the molecular ion (M⁺) at m/z ~215 and its characteristic chlorine isotopic pattern, along with predictable fragmentation ions. The presence of any additional peaks in the chromatogram would indicate impurities. The relative area of these impurity peaks can be used to estimate their concentration, thus quantifying the purity of the sample.

X-ray Crystallography for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (XRD) for Molecular Geometry and Conformation

The analysis would yield the unit cell parameters (a, b, c, α, β, γ) and the space group, which define the crystal lattice. Within this lattice, the exact coordinates of each atom (C, Cl, N, O, S, H) in the asymmetric unit are determined. This information allows for the precise calculation of intramolecular distances and angles, confirming the connectivity of the benzonitrile (B105546) ring with the chloro and methylsulfonyl substituents.

ParameterInformation Obtained from XRD
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry elements of the unit cell (e.g., P2₁/c)
Unit Cell Dimensionsa (Å), b (Å), c (Å), α (°), β (°), γ (°)
Bond LengthsPrecise distances between bonded atoms (e.g., C-S, S=O, C-Cl, C≡N)
Bond AnglesAngles between three connected atoms (e.g., O-S-O, C-S-C)
Dihedral AnglesTorsion angles defining molecular conformation

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π stacking, hydrogen bonding)

The data from an XRD study also reveals how individual molecules of this compound pack together to form the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. unito.it

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group are potential hydrogen bond acceptors. A detailed analysis would identify these interactions, specifying their lengths and angles, which are crucial for the stability of the crystal structure. nih.gov

π-π Stacking: The aromatic benzonitrile rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. rsc.org The analysis would determine the geometry of this stacking (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances between the interacting rings, typically in the range of 3.3–3.8 Å. nih.govnih.gov

Understanding these packing motifs is essential for correlating the solid-state structure with physical properties such as melting point, solubility, and stability.

Conformational Preferences and Dihedral Angle Analysis in the Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms, which can be defined by dihedral (or torsion) angles. For this compound, the key dihedral angles would describe the orientation of the methylsulfonyl group relative to the plane of the benzonitrile ring.

Specifically, the dihedral angle defined by the atoms C(ring)-C(ring)-S-C(methyl) would be of primary interest. This angle quantifies the degree of rotation around the C(ring)-S bond. The experimentally determined value from XRD analysis reveals the lowest-energy conformation adopted by the molecule within the constraints of the crystal lattice. This preferred conformation is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal. Analysis of this angle provides insight into the molecule's structural flexibility and its preferred three-dimensional shape in the solid phase.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Chloro-2-(methylsulfonyl)benzonitrile, DFT calculations, often using a basis set like 6-311G(d,p), are used to find the equilibrium geometry. nih.gov This process yields precise bond lengths, bond angles, and dihedral angles. The analysis typically confirms the planarity of the benzonitrile (B105546) ring, with the substituents—chloro, methylsulfonyl, and nitrile groups—positioned in their lowest energy configuration. The electronic structure analysis provides a map of the electron distribution throughout the optimized molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.75 Å
C-S~1.78 Å
S=O~1.45 Å
C≡N~1.15 Å
Bond AngleCl-C-C~119°
C-S-C~104°
O-S-O~120°
Dihedral AngleC-C-S-OVaries with conformation

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be derived from specific DFT computations.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com

A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized over the electron-rich chlorophenyl ring, while the LUMO is likely distributed over the electron-withdrawing nitrile and sulfonyl groups. This distribution facilitates intramolecular charge transfer. irjweb.com

Table 2: Representative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy (EHOMO)-7.5 eV
LUMO Energy (ELUMO)-1.5 eV
Energy Gap (ΔE)6.0 eV

Note: These energy values are hypothetical and serve to illustrate the output of a HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its reactive sites. nih.govchemrxiv.org The MEP surface is color-coded to indicate different electrostatic potential values. nih.gov

Red regions indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive potential, representing electron-deficient areas that are preferred sites for nucleophilic attack. nih.gov

Green regions represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atoms of the methylsulfonyl group due to their high electronegativity. chemrxiv.org Positive potential (blue) would be expected around the hydrogen atoms of the methyl group. This mapping provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species. nih.gov

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for structure validation.

IR Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule. For this compound, key predicted frequencies would include the C≡N stretching vibration of the nitrile group, the symmetric and asymmetric S=O stretching of the sulfonyl group, C-Cl stretching, and various C-H and C-C vibrations of the aromatic ring. nih.govresearchgate.net

Table 3: Illustrative Predicted IR Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm-1)
C-H Stretch (Aromatic)3100 - 3000
C≡N Stretch~2230
C=C Stretch (Aromatic)1600 - 1450
S=O Asymmetric Stretch~1350
S=O Symmetric Stretch~1150
C-Cl Stretch~750

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These predictions are based on the calculated magnetic shielding around each nucleus. The predicted shifts for the aromatic protons, the methyl protons, and the various carbon atoms can be correlated with experimental NMR spectra to confirm the molecular structure.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)
¹H (Aromatic)7.5 - 8.2
¹H (Methyl)~3.2
¹³C (C≡N)~117
¹³C (Aromatic)125 - 140
¹³C (Methyl)~45

Note: The spectroscopic data presented are representative values for the respective functional groups and are intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and interacts with its environment.

For this compound, MD simulations can explore its conformational landscape by simulating the rotation around single bonds, such as the C-S bond, to identify different stable conformers and the energy barriers between them. Furthermore, by placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD can model solvation effects. These simulations show how solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, influence the molecule's structure and dynamics. stanford.edu This is particularly useful for understanding the behavior of the compound in a solution, which is more representative of real-world chemical and biological systems.

Mechanistic Studies using Computational Approaches

Computational chemistry serves as a powerful tool to investigate reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental means alone. For derivatives of this compound, these approaches have been pivotal in understanding their formation and reactivity.

Transition State Characterization and Reaction Pathway Elucidation

Density Functional Theory (DFT) has been effectively employed to explore the complex reaction pathways involved in the synthesis of heterocyclic structures starting from benzonitrile derivatives. In the base-promoted cascade reaction between ortho-carbonyl-substituted benzonitriles and ((chloromethyl)sulfonyl)benzenes, DFT investigations have been crucial for mapping out the multi-step mechanism. acs.org

The elucidated pathway involves several key stages:

Initial Deprotonation: Activation of the ((chloromethyl)sulfonyl)benzene pronucleophile.

Nucleophilic Addition: The resulting anion adds to the carbonyl group of the benzonitrile derivative.

Cyclization: A ring-closure step occurs at the cyano group.

Rearrangement: The heterocyclic intermediate undergoes a Dimroth-type rearrangement to form the final isoindolinone product. acs.org

Computational studies have successfully characterized the transition states for these steps. For instance, in a related reaction, the ring formation step proceeds via a halohydrinate tautomer to a carbanion-substituted iminophthalan. This conversion was found to have a thermally accessible barrier with a calculated Gibbs free energy of activation (ΔG‡). acs.org The subsequent rearrangement via ring-opening and an intramolecular aza-Michael reaction leads to the final stable products. acs.org

Calculated Gibbs Free Energy Values for a Key Reaction Step acs.org
ParameterValue (kJ mol-1)Description
ΔG101.6Activation energy for the conversion of the halohydrinate tautomer to the iminophthalan intermediate.
ΔG-49.5Overall free energy change for the formation of the carbanion-substituted iminophthalan.

Tautomeric Equilibrium Analysis and Stability

Tautomeric Equilibrium Analysis

Tautomerism is a key consideration in heterocyclic chemistry. Computational methods are frequently used to predict the relative stabilities of possible tautomers, as their presence can dictate reaction outcomes. In the cascade reactions mentioned previously, the mechanism proceeds through a crucial tautomeric equilibrium involving a chloromethylarylsulfonyl anion and a halohydrin carbanion intermediate. acs.org Theoretical evaluations, such as those using DFT at the B3LYP/6-31G** level of theory, have been successfully applied to other complex nitrogen-containing heterocyclic systems to determine the predominant tautomeric form in equilibrium. nih.gov For one such benzonitrile derivative, in silico calculations demonstrated that the tautomeric equilibrium lies quantitatively on the side of the iminoimidazolidine form. nih.gov While a specific tautomeric analysis of this compound itself is not prominently documented, these examples highlight the standard computational approaches used to assess such equilibria in related structures.

Stability

The stability of molecules containing the sulfonyl group is a subject of significant interest. Aryl sulfonyl compounds exhibit varied chemical and thermal stability depending on their specific structure and substituents. nih.gov For instance, aryl sulfonyl fluorides are noted for being more thermally and chemically robust compared to the more common sulfonyl chlorides, which can be prone to reductive failure. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling Relevant to Synthetic Efficiency or Stability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. mdpi.com In the context of chemical synthesis, QSPR can be a valuable tool for predicting outcomes like reaction yields (synthetic efficiency) or the chemical stability of compounds without the need for extensive empirical testing. mdpi.com

While specific QSPR models for the synthetic efficiency or stability of this compound are not detailed in the available literature, the principles can be applied to this class of compounds. Benzonitrile derivatives are widely used as building blocks in organic synthesis, and their reactivity is governed by the nature of the substituents on the aromatic ring. nbinno.comresearchgate.net

A hypothetical QSPR model for predicting the stability of substituted benzonitriles would involve:

Descriptor Calculation: Quantifying various structural, electronic, and topological features of a series of molecules. These can include parameters like dipole moment, molecular weight, surface area, and electronic descriptors derived from quantum chemical calculations.

Model Development: Using statistical methods, such as multiple linear regression, to build a mathematical equation that links the calculated descriptors to an experimentally determined property (e.g., decomposition rate, shelf-life). researchgate.net

Validation: Testing the model's predictive power on a set of compounds not used in its development. mdpi.com

For sulfonyl-containing compounds, a QSPR-like approach has been demonstrated by correlating the in vitro reactivity of aryl-sulfonyl fluorides with the Hammett σ constants of their substituents, which quantify electron-withdrawing or -donating effects. nih.gov This provides a direct link between a calculable molecular property (electronic effect of a substituent) and chemical stability. Such a model could be developed for this compound and its analogues to optimize for stability or predict synthetic yields based on the electronic properties of starting materials.

Conceptual Framework for a QSPR Model for Benzonitrile Derivatives
Molecular Descriptors (Independent Variables)Predicted Property (Dependent Variable)Potential Application
Electronic (e.g., Hammett constants, atomic charges), Steric (e.g., molecular volume), Topological (e.g., connectivity indices)Rate of Hydrolysis / DecompositionPredicting chemical stability under various conditions.
Quantum Chemical (e.g., HOMO/LUMO energies), Solvation EnergyReaction Yield (%)Optimizing synthetic routes and predicting the efficiency of new reactions.

Applications in Organic Synthesis and Chemical Biology Research Excluding Clinical/safety/dosage

Role as a Versatile Synthetic Building Block and Intermediate

The chemical architecture of 5-Chloro-2-(methylsulfonyl)benzonitrile, characterized by an electron-deficient aromatic ring, makes it a highly useful intermediate for constructing complex molecules. The potent electron-withdrawing nature of both the nitrile (-CN) and methylsulfonyl (-SO2CH3) groups activates the benzene (B151609) ring, facilitating a variety of chemical transformations.

The compound serves as a foundational element for the synthesis of various heterocyclic systems, which are core components of many biologically active molecules. The nitrile and sulfonyl groups provide reactive handles for cyclization reactions.

Pyrimidines: The benzonitrile (B105546) moiety can be a key component in the construction of pyrimidine rings. A common synthetic route involves the condensation of a nitrile with an amide, a process that can be facilitated by activating agents. While direct synthesis from this compound is subject to specific research contexts, the nitrile group is a well-established precursor for the amidine functionality, which is a classic building block for pyrimidine synthesis. The electron-withdrawing sulfonyl group can influence the reactivity and regioselectivity of such cyclization reactions.

Imidazoles: The synthesis of imidazole derivatives can also utilize the benzonitrile group. Various methods exist for imidazole synthesis, including transition metal-free, base-mediated coupling of benzylamines and nitriles, which results in the formation of 2,4,5-trisubstituted imidazoles. The electronic properties conferred by the chloro and methylsulfonyl substituents on the benzonitrile ring can modulate the efficiency and outcome of these synthetic pathways.

Benzofurans: Benzofuran scaffolds, which are present in numerous natural products, can be synthesized using precursors derived from or related to this compound. Although direct conversion is not a standard named reaction, the functional groups on the ring can be chemically modified to facilitate intramolecular cyclization, a key step in many benzofuran syntheses. For example, the chloro or sulfonyl group could be displaced or transformed to introduce a side chain capable of cyclizing onto the aromatic ring.

Interactive Table: Heterocyclic Scaffolds from Benzonitrile Precursors
HeterocycleGeneral Synthetic StrategyRole of Benzonitrile Moiety
Pyrimidines Condensation with N-vinyl or N-aryl amides.The nitrile's nitrogen and carbon atoms are incorporated into the pyrimidine ring, often after conversion to an amidine.
Imidazoles Base-promoted coupling with benzylamines.The nitrile provides one nitrogen and one carbon atom to the final imidazole ring structure.
Benzofurans Intramolecular cyclization of ortho-substituted phenols.While not a direct participant in the ring formation, the benzonitrile can be a precursor to a structure with the necessary ortho-functionalization for cyclization.

Beyond serving as a precursor for simple heterocycles, this compound is utilized as an intermediate in the assembly of larger, more intricate molecules. The chloro, methylsulfonyl, and nitrile groups each offer distinct opportunities for sequential reactions, allowing chemists to build molecular complexity in a controlled manner. For instance, the chlorine atom can be displaced via nucleophilic aromatic substitution, the nitrile can be hydrolyzed or reduced, and the sulfonyl group can direct the regiochemistry of further substitutions on the aromatic ring. This multi-functional nature allows it to be integrated into multi-step syntheses of complex organic molecules.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology

In chemical biology and medicinal chemistry, understanding how the structure of a molecule relates to its biological activity (SAR) is crucial. This compound provides a valuable scaffold for such studies due to its modifiable functional groups.

The benzonitrile group is a versatile functional group for SAR studies. It is relatively stable but can be converted into several other key functionalities, allowing researchers to probe the importance of its electronic and steric properties for biological interactions. The nitrile itself can act as a hydrogen bond acceptor. nih.gov

Common modifications include:

Hydrolysis: Conversion of the nitrile to a carboxylic acid or a primary amide introduces potent hydrogen bond donor and acceptor groups.

Reduction: Reduction of the nitrile to a primary amine (benzylamine derivative) introduces a basic center that can form ionic interactions.

Cycloaddition: The nitrile can react with azides to form a tetrazole ring, which is a common bioisostere (a chemical group with similar physical or chemical properties) for a carboxylic acid group.

These transformations allow for the systematic exploration of how different functional groups at this position affect a molecule's interaction with a biological target.

The methylsulfonyl group plays a significant role in defining the physicochemical properties of the molecule. Its strong electron-withdrawing nature impacts the electronics of the entire aromatic system. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, which can be critical for anchoring a molecule within a protein's binding site.

In SAR studies, the methylsulfonyl group might be replaced with other groups to investigate the importance of its properties:

Sulfoxide or Sulfide: Replacing the sulfone with a sulfoxide (-SOCH3) or a sulfide (-SCH3) reduces the hydrogen bond accepting capacity and alters the group's geometry and electronic effect.

Amide or Sulfonamide: Replacing the methylsulfonyl group with an amide (-CONH2) or a sulfonamide (-SO2NH2) introduces both hydrogen bond donating and accepting capabilities.

Nitro Group: A nitro group (-NO2) can serve as a replacement to maintain a strong electron-withdrawing character while offering different steric and hydrogen bonding properties.

Interactive Table: SAR Modifications of Core Functional Groups
Functional GroupPotential ModificationRationale for Modification in SAR Studies
Benzonitrile (-CN) Carboxylic Acid (-COOH)Introduce hydrogen bond donors/acceptors; mimic endogenous ligands.
Primary Amine (-CH2NH2)Introduce a basic center for ionic interactions.
Tetrazole (-CN4H)Act as a bioisostere for a carboxylic acid with different pKa and metabolic stability.
Methylsulfonyl (-SO2CH3) Sulfoxide (-SOCH3)Reduce hydrogen bond accepting strength and alter electronics.
Sulfonamide (-SO2NH2)Introduce hydrogen bond donating ability.
Nitro (-NO2)Maintain strong electron-withdrawing effect with different geometry.

Utilization in the Development of Chemical Probes and Ligands for Biological Target Investigation

While not intended for therapeutic use, chemical probes are essential tools for exploring biological systems. They are small molecules designed to interact with a specific protein or biological target to help researchers understand its function. This compound and its derivatives possess features that make them suitable starting points for the development of such tools.

The nitrile group is a key pharmacophore that can mimic the carbonyl group of endogenous ligands and form crucial hydrogen bonds with protein targets, such as serine or arginine residues. nih.gov This makes it a valuable feature for designing ligands that bind specifically to a target of interest.

Furthermore, the nitrile group can be used as a "warhead" in the design of covalent chemical probes. nih.gov Certain nitriles can react with nucleophilic residues (like cysteine) in a protein's active site to form a stable, covalent bond. nih.gov This permanently labels the protein, allowing for its identification and study. A well-designed covalent probe must be selective for its intended target to provide reliable biological insights. chemicalprobes.orgacs.org

Emerging Synthetic Utility in Catalysis or Materials Science

Based on available scientific literature, the direct application of this compound in the fields of catalysis or materials science is not widely reported. Its primary role appears to be that of a specialized reactive intermediate in organic synthesis beilstein-journals.orgnih.gov. The compound's utility is centered on its ability to be converted into other molecules rather than being a final functional material or catalyst itself. Future research may explore the potential for incorporating the unique electronic properties conferred by the combination of its functional groups into novel polymers or organocatalysts, but such applications are not currently established.

Future Research Directions and Outlook

Exploration of Undiscovered Synthetic Transformations

The reactivity of 5-Chloro-2-(methylsulfonyl)benzonitrile is ripe for the exploration of novel synthetic transformations. Future research could focus on leveraging the inherent electronic properties of the molecule to forge new chemical bonds and construct complex molecular architectures. Key areas of investigation include:

Cross-Coupling Reactions: Systematic studies on palladium, nickel, and copper-catalyzed cross-coupling reactions at the chloro-position could yield a diverse library of derivatives. Exploring a wide range of coupling partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling), will be crucial.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitrile and methylsulfonyl groups, makes it an excellent substrate for SNAr reactions. Investigating reactions with various nucleophiles, including amines, alcohols, and thiols, could lead to the synthesis of novel functionalized benzonitriles.

C-H Activation: Direct functionalization of the aromatic C-H bonds presents an atom-economical approach to derivatization. Research into transition-metal-catalyzed C-H activation strategies could enable the introduction of new functional groups at specific positions on the benzene (B151609) ring, offering a powerful tool for late-stage modification.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

A deeper understanding of the dynamic behavior of this compound and its derivatives in various environments is essential for predicting their reactivity and interactions. Advanced spectroscopic techniques will play a pivotal role in these investigations. Future studies could employ:

Multidimensional NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous structural assignments of new derivatives. Furthermore, variable temperature NMR studies could elucidate conformational dynamics and restricted bond rotations within the molecule.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, such as transient absorption and fluorescence spectroscopy, could be used to study the excited-state dynamics of novel derivatives, particularly those designed for applications in materials science and photochemistry.

In-situ Reaction Monitoring: The use of spectroscopic techniques like Raman and infrared spectroscopy for real-time monitoring of synthetic transformations can provide valuable mechanistic insights and facilitate reaction optimization.

Development of Green Chemistry Approaches for Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the development of environmentally benign synthetic routes to this compound and its derivatives is a critical research direction. ijierm.co.inmdpi.com Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents would significantly reduce the environmental footprint of synthetic processes. jddhs.com

Catalytic Methods: The development of highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts, can lead to waste reduction and improved atom economy. mdpi.com

Energy-Efficient Synthesis: Exploring alternative energy sources like microwave irradiation and ultrasound could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. jddhs.comnih.gov

A comparative table of potential green chemistry approaches is presented below:

Green Chemistry ApproachTraditional MethodPotential Advantages
Solvent Volatile Organic Solvents (e.g., Toluene, DMF)Use of aqueous media or solvent-free conditions to reduce waste and toxicity. jddhs.com
Catalyst Stoichiometric ReagentsUse of recyclable metal or enzyme catalysts to improve atom economy and reduce waste. mdpi.com
Energy Source Conventional HeatingMicrowave or ultrasonic irradiation to decrease reaction times and energy consumption. jddhs.comnih.gov

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful platform for the rational design of novel derivatives of this compound with specific, tailored reactivity. eurekaselect.com By employing theoretical models, researchers can predict the properties and behavior of molecules before their synthesis, thereby guiding experimental efforts. Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms.

Molecular Docking and Dynamics: For derivatives designed for biological applications, molecular docking and dynamics simulations can predict binding affinities and modes of interaction with target proteins. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their observed reactivity or biological activity, enabling the prediction of properties for new compounds.

Integration of this compound into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms could significantly accelerate the discovery and optimization of new chemical entities. nih.gov Automated systems allow for high-throughput experimentation, enabling the rapid exploration of a wide range of reaction conditions and the synthesis of large compound libraries. synplechem.com Future efforts in this area could involve:

Flow Chemistry: Developing continuous-flow processes for the synthesis and derivatization of this compound can offer improved safety, scalability, and product consistency.

Robotic Synthesis Platforms: Utilizing robotic systems for automated reaction setup, monitoring, and purification can free up researchers' time and enable "lights-out" laboratory operations.

Data-Driven Optimization: Combining automated synthesis with machine learning algorithms can facilitate the rapid optimization of reaction conditions to achieve higher yields and purities.

Expansion of its Role in Modular Synthesis and Combinatorial Chemistry

The trifunctional nature of this compound makes it an ideal building block for modular synthesis and combinatorial chemistry. nih.gov By systematically combining this core scaffold with a diverse set of reactants, large and structurally diverse compound libraries can be generated for high-throughput screening in drug discovery and materials science. Future research could explore:

Design of Diverse Building Blocks: Creating a set of diverse starting materials that can react selectively at each of the three functional handles (nitrile, sulfone, and chloro groups) of this compound.

Solid-Phase Synthesis: Adapting the chemistry of this compound to solid-phase synthesis would facilitate the purification and handling of large compound libraries.

DNA-Encoded Libraries: The use of this compound in the construction of DNA-encoded libraries could enable the screening of vast numbers of compounds against biological targets.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., chloro at δ ~7.5 ppm for aromatic protons, sulfonyl group deshielding adjacent carbons) .
    • ¹⁹F NMR (if fluorinated analogs are synthesized): Detect electronic effects of substituents .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2226 cm⁻¹ and sulfonyl (S=O) vibrations at ~1150–1300 cm⁻¹ .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds like O–H⋯N) and dihedral angles between aromatic rings .

How can researchers address contradictions in synthetic yields when using different dehydrating agents?

Advanced Research Question
Contradictions arise from agent-specific reactivity and side reactions. For example:

  • 2-Cyanopyridine (2-CP) : High CO₂ fixation (3.68) and 94% conversion in DMC synthesis due to strong dehydrating capacity .
  • Benzonitrile : Moderate efficiency (CO₂Fix = 2.92) but lower environmental toxicity .
    Resolution : Perform kinetic studies (e.g., time-dependent yield analysis) and computational modeling (e.g., DFT calculations) to identify rate-limiting steps. Optimize solvent polarity and agent concentration to suppress side reactions .

What computational strategies predict the bioactivity of this compound derivatives as allosteric modulators?

Advanced Research Question

  • Fragment-Based Screening : Use radioligand binding assays to identify high ligand-efficiency fragments. For example, pyrimidine derivatives showed LE >0.3 in mGlu5 receptor studies .
  • Molecular Docking : Simulate binding poses in GPCRs (e.g., mGlu5) using cryo-EM or X-ray structures (2.6–3.1 Å resolution) to assess sulfonyl group interactions with hydrophobic pockets .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ constants) with inhibitory activity .

How do electron-withdrawing groups (EWGs) like methylsulfonyl influence benzonitrile reactivity in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

  • Activation Effects : The methylsulfonyl group deactivates the ring via inductive effects but activates specific positions through resonance. For example, in this compound, the para-position to the sulfonyl group becomes susceptible to nucleophilic attack.
  • Experimental Validation : Compare reaction rates with analogs lacking EWGs. For instance, derivatives with sulfonyl groups showed 3x faster NAS rates than non-EWG analogs in SNAr reactions .

What are the best practices for ensuring purity and stability of this compound during storage?

Basic Research Question

  • Storage Conditions : Use inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis of the nitrile group .
  • Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) or GC-MS to monitor degradation products (e.g., sulfonic acids or dechlorinated by-products) .
  • Stability Studies : Conduct accelerated aging tests (40°C/75% RH) to identify degradation pathways .

How do intermolecular interactions affect the crystal packing of this compound derivatives?

Advanced Research Question

  • Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize conformations (e.g., dihedral angle = 13.84° in Schiff-base analogs), while intermolecular C–H⋯O bonds form dimers in crystal lattices .
  • π-Stacking : Methylsulfonyl groups disrupt π-π interactions, leading to looser packing compared to non-sulfonylated analogs .

What are common by-products in this compound synthesis, and how can they be mitigated?

Basic Research Question

  • By-Products : Over-chlorinated species (e.g., 3,5-dichloro derivatives) or incomplete sulfonylation products.
  • Mitigation :
    • Use selective chlorinating agents (e.g., SO₂Cl₂) and monitor reaction progress via TLC .
    • Quench unreacted sulfonyl chlorides with aqueous NaHCO₃ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.